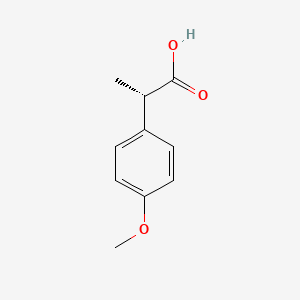

(2S)-2-(4-methoxyphenyl)propanoic acid

Description

A Versatile Intermediate in Synthetic Chemistry

(2S)-2-(4-methoxyphenyl)propanoic acid belongs to the class of 2-arylpropanoic acids, a group of compounds that are prevalent in pharmaceuticals and agrochemicals. The methoxy-substituted phenyl ring and the propanoic acid moiety offer multiple sites for chemical modification, allowing chemists to tailor the molecule for specific synthetic transformations. For instance, the carboxylic acid group can be readily converted into esters, amides, or other functional groups, enabling its integration into a wide array of molecular frameworks.

While direct, specific examples of the use of this compound as a starting material in complex syntheses are not extensively detailed in publicly available research, its structural similarity to other widely used chiral building blocks underscores its potential. The principles of asymmetric synthesis often rely on the availability of a "chiral pool" of readily accessible, enantiomerically pure starting materials, and this compound is a notable member of this pool.

The Criticality of Stereochemistry and Enantiomeric Purity

The "S" designation in this compound refers to the specific spatial arrangement of the atoms around the chiral center. In many biologically active molecules, only one enantiomer exhibits the desired therapeutic or pesticidal effect, while the other may be inactive or even harmful. Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern chemical research.

The synthesis of enantiomerically pure 2-arylpropanoic acids can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: This method involves the separation of a 50:50 mixture of both enantiomers. One common technique is the formation of diastereomeric salts by reacting the racemic acid with a chiral base. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Asymmetric Synthesis: This approach aims to selectively produce the desired enantiomer from the outset. A powerful technique involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. For example, in the synthesis of a structurally related compound, (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methoxyphenyl)-propionic acid, a chiral oxazolidinone auxiliary was employed. mdpi.comnih.gov This auxiliary guided the alkylation reaction to favor the formation of the desired (S)-stereocenter. mdpi.comnih.gov After the key stereocenter is established, the chiral auxiliary is removed, yielding the enantiomerically enriched product.

The enantiomeric purity of the final product is a critical parameter and is often determined using techniques such as chiral high-performance liquid chromatography (HPLC).

Below is a table summarizing some of the physicochemical properties of this compound and a related compound.

| Property | This compound | (S)-2-(2-Methoxyphenyl)propanoic acid |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol | 180.2 g/mol |

| Physical Form | Not specified | Solid |

| Purity (typical) | Not specified | 97% |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDLTYNZHQRMQC-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24470-14-2 | |

| Record name | (2S)-2-(4-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2s 2 4 Methoxyphenyl Propanoic Acid and Its Derivatives

Development of Asymmetric Synthetic Routes

The challenge in synthesizing (2S)-2-(4-methoxyphenyl)propanoic acid lies in controlling the stereochemistry at the chiral center. Asymmetric synthesis, which favors the formation of one enantiomer over the other, is therefore essential. Two primary strategies have emerged as powerful tools for this purpose: chiral auxiliary-mediated methods and catalytic asymmetric approaches.

Chiral Auxiliary-Mediated Alkylation Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied to the synthesis of chiral carboxylic acids. rsc.org

Evans' oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgrsc.org These auxiliaries can be prepared from readily available amino alcohols and are commercially available in both enantiomeric forms. wikipedia.org The synthesis of this compound using this method involves the acylation of a chiral oxazolidinone, for instance, with a derivative of 4-methoxyphenylacetic acid.

The resulting N-acyloxazolidinone is then deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, to form a rigid chelated (Z)-enolate. williams.edunih.gov The stereochemistry of the subsequent alkylation is controlled by the steric hindrance of the substituent on the oxazolidinone ring, which directs the incoming electrophile to the less hindered face of the enolate. wikipedia.org For the synthesis of the target molecule, an appropriate methylating agent would be used as the electrophile. This diastereoselective alkylation step is crucial for establishing the desired (S)-configuration at the α-carbon. nih.gov The diastereomeric ratio of the product is often very high, reflecting the excellent stereocontrol exerted by the chiral auxiliary. williams.edu

Table 1: Key Steps in Chiral Auxiliary-Mediated Alkylation

| Step | Description | Reagents |

| Acylation | Attachment of the arylacetyl group to the chiral auxiliary. | 4-methoxyphenylacetyl chloride, Triethylamine |

| Enolate Formation | Deprotonation to form a stereochemically defined enolate. | Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide |

| Alkylation | Introduction of the methyl group with high diastereoselectivity. | Methyl iodide |

| Auxiliary Removal | Cleavage of the auxiliary to yield the chiral carboxylic acid. | Lithium hydroxide (B78521) and hydrogen peroxide |

After the stereoselective alkylation, the chiral auxiliary must be removed to yield the final this compound. A common and effective method for this cleavage is hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). williams.eduacs.orguwindsor.ca This method is generally high-yielding and proceeds without racemization of the newly formed stereocenter. nih.govuwindsor.ca

The reaction is believed to proceed through the formation of a hydroperoxide anion, which selectively attacks the exocyclic imide carbonyl group. williams.edu The initial product is a peroxyacid, which is then typically reduced in situ with a reagent like sodium sulfite (B76179) to afford the desired carboxylic acid. williams.edu A key advantage of this method is that the chiral auxiliary can often be recovered in high yield and reused, making the process more cost-effective and sustainable. nih.gov Care must be taken during this step, as the reaction can generate oxygen gas, which may pose a safety risk in a laboratory setting. acs.org

Catalytic Asymmetric Approaches

While chiral auxiliary methods are robust, they require stoichiometric amounts of the chiral directing group and involve additional steps for its attachment and removal. Catalytic asymmetric approaches offer a more atom-economical alternative, where a small amount of a chiral catalyst is used to generate large quantities of the enantiomerically enriched product.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds. nih.govscholaris.ca This approach typically involves the hydrogenation of a prochiral olefin precursor in the presence of a chiral transition metal complex. For the synthesis of this compound, a suitable precursor would be 2-(4-methoxyphenyl)propenoic acid.

The catalyst generally consists of a transition metal, such as rhodium, ruthenium, or iridium, coordinated to a chiral ligand. nih.gov The choice of ligand is critical for achieving high enantioselectivity. A well-known example is the use of ruthenium catalysts bearing chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral environment created by the ligand directs the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer. researchgate.net This method has been successfully applied to the synthesis of (S)-Naproxen, a structurally related and commercially important anti-inflammatory drug, demonstrating its industrial viability. researchgate.net

Table 2: Components of a Typical Asymmetric Hydrogenation System

| Component | Role | Example |

| Substrate | The prochiral molecule to be hydrogenated. | 2-(4-methoxyphenyl)propenoic acid |

| Catalyst | The transition metal complex that facilitates the reaction. | [Ru(BINAP)Cl₂] |

| Chiral Ligand | Induces enantioselectivity by creating a chiral environment. | (S)-BINAP |

| Hydrogen Source | The reducing agent. | H₂ gas |

| Solvent | The reaction medium. | Methanol, Ethanol |

The Sharpless asymmetric dihydroxylation and epoxidation are powerful catalytic methods for the enantioselective oxidation of olefins, developed by K. Barry Sharpless, for which he was awarded the Nobel Prize in Chemistry in 2001. wikipedia.orgwikipedia.org These reactions can be used to introduce chirality into a molecule, which can then be further transformed to the desired product.

Sharpless Asymmetric Dihydroxylation: This reaction converts an alkene into a chiral vicinal diol. wikipedia.orgmdpi.com For the synthesis of this compound, a potential starting material would be an alkene like 1-methoxy-4-(1-propen-2-yl)benzene. The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.org The choice of the chiral ligand (either DHQ or DHQD based) determines which enantiomer of the diol is formed. wikipedia.org The resulting chiral diol can then be converted to the target carboxylic acid through a series of standard organic transformations.

Sharpless Asymmetric Epoxidation: This reaction is highly effective for the enantioselective epoxidation of allylic alcohols. wikipedia.orgdalalinstitute.com A suitable substrate for this approach would be (E)-3-(4-methoxyphenyl)prop-2-en-1-ol. The reaction employs a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant. wikipedia.orgdalalinstitute.com The chirality of the resulting epoxy alcohol is determined by the chirality of the DET used. harvard.edu This chiral epoxide is a versatile intermediate that can be transformed into this compound through subsequent chemical steps. researchgate.net

Enantioselective Synthesis Utilizing Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. These temporary chiral groups are attached to a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to yield the enantiomerically enriched product. Evans' oxazolidinones and sulfur-based chiral auxiliaries are prominent examples utilized in a wide range of asymmetric transformations, including the synthesis of chiral carboxylic acids. scielo.org.mxresearchgate.net

In the context of synthesizing this compound, a common strategy involves the asymmetric alkylation of a chiral enolate. For instance, an N-acyl oxazolidinone, derived from a commercially available chiral amino alcohol, can be deprotonated to form a stereochemically defined enolate. This enolate then reacts with an electrophile, such as a benzyl (B1604629) halide derivative, with high diastereoselectivity. The stereochemical outcome is dictated by the chiral auxiliary, which effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Subsequent hydrolysis of the acyloxazolidinone removes the auxiliary, yielding the desired chiral carboxylic acid.

Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective in stereoselective aldol-type reactions and alkylations. scielo.org.mx These auxiliaries can be employed in a similar fashion to oxazolidinones to control the stereochemistry at the α-carbon of a carboxylic acid derivative. The choice of auxiliary, Lewis acid, and reaction conditions can be fine-tuned to achieve high yields and diastereoselectivity. scielo.org.mx A key advantage of this methodology is the often crystalline nature of the intermediates, which can facilitate purification through recrystallization, thereby enhancing the enantiomeric purity of the final product. harvard.edu

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric Aldol (B89426) Reactions, Alkylations | High diastereoselectivity, reliable facial bias, recoverable auxiliary. researchgate.net |

| Sulfur-Based Thiazolidinethiones | Asymmetric Aldol Reactions, Michael Additions | Effective for various transformations, auxiliary is recoverable. scielo.org.mx |

Mechanistic Studies in Synthetic Reaction Development

Understanding the reaction mechanisms is crucial for the optimization and development of new synthetic routes. For the synthesis of 2-arylpropanoic acids, mechanistic studies often focus on the key bond-forming steps that establish the chiral center.

In syntheses involving chiral auxiliaries, the mechanism of stereochemical induction is of primary interest. For Evans' oxazolidinones, the formation of a chelated Z-enolate with a Lewis acid (e.g., dibutylboron triflate) is a critical step. This rigid, chelated structure effectively blocks one face of the enolate, leading to highly diastereoselective alkylation. The stereochemistry of the product is thus directly controlled by the stereochemistry of the auxiliary.

Mechanistic considerations are also vital in catalytic asymmetric methods. For example, in the Doebner reaction, a multicomponent synthesis of quinoline-4-carboxylic acids, the proposed mechanism involves an initial aldol condensation followed by a Michael addition and subsequent dehydrative cyclization. nih.gov Alternatively, a pathway involving a Mannich-type reaction followed by cyclization is also considered. nih.gov Understanding these pathways allows for the rational design of catalysts and substrates to control the reaction's efficiency and selectivity.

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Green chemistry principles, such as the use of catalytic methods, alternative energy sources, and multi-component reactions, are increasingly being applied to the synthesis of fine chemicals like this compound.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). nih.govcrdeepjournal.org This is achieved by a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports one reactant (usually an anion) across the phase boundary to react with the other. crdeepjournal.org PTC offers several advantages, including mild reaction conditions, reduced use of organic solvents, and simplified work-up procedures. crdeepjournal.orgnih.gov

For the synthesis of 2-arylpropanoic acids, PTC can be effectively employed for the alkylation of arylacetonitriles or their corresponding esters. For example, the methylation of 4-methoxyphenylacetonitrile (B141487) can be performed under PTC conditions. The catalyst transfers the enolate of the nitrile from an aqueous base phase into the organic phase containing the methylating agent. This method can significantly improve reaction rates and yields. A patented industrial method for a structurally similar compound, 2-(4-methoxyphenoxy)-propanoic acid, utilizes PTC to transfer the product into an organic phase as it is formed, driving the reaction equilibrium towards the product and achieving yields above 90%. google.com Enantioselective PTC, using chiral catalysts, has also been developed for the asymmetric alkylation of substrates like malonates, achieving high yields and excellent enantioselectivities (up to 98% ee). nih.gov

Table 2: Comparison of Reaction Conditions for Alkylation

| Method | Catalyst | Solvent System | Temperature | Yield |

|---|---|---|---|---|

| Conventional | Strong Base (e.g., LDA) | Anhydrous Organic (e.g., THF) | Low (-78 °C) | Variable |

Microwave irradiation has emerged as a valuable tool in organic synthesis for accelerating reaction rates and improving yields. Microwaves transfer energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating that is often more efficient than conventional heating methods.

Table 3: Microwave-Assisted Synthesis vs. Conventional Heating

| Reaction Step | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) |

|---|---|---|---|

| Condensation | Several hours | 4 minutes | 87% nih.gov |

| Reduction | Several hours | 3 minutes | 88% nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. dovepress.com They allow for the rapid construction of complex molecules from simple starting materials, reducing the number of synthetic steps and purification procedures. dovepress.com

While a direct MCR for this compound is not common, MCRs can be used to synthesize complex derivatives or precursors. For example, the Grieco three-component condensation reaction combines an aldehyde, an aniline, and an electron-rich alkene to produce nitrogen-containing heterocycles. wikipedia.org Similarly, the Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, yields quinoline-4-carboxylic acids. nih.gov Such strategies could be envisioned to build a complex scaffold containing the 4-methoxyphenyl (B3050149) group, which could then be further elaborated to the desired propanoic acid derivative. The Ugi and Passerini reactions are other powerful isocyanide-based MCRs that generate peptide-like scaffolds and α-acyloxy carboxamides, respectively, offering routes to diverse and complex molecular architectures. nih.govdovepress.com

Reactivity and Organic Transformations of 2s 2 4 Methoxyphenyl Propanoic Acid

Investigations into Oxidation Mechanisms and Radical Intermediates

The oxidation of molecules containing the 4-methoxyphenyl (B3050149) group, such as (2S)-2-(4-methoxyphenyl)propanoic acid, is a subject of significant interest due to the electron-donating nature of the methoxy (B1213986) group, which facilitates oxidative processes.

The initial step in the oxidation of compounds featuring a 4-methoxyphenyl moiety often involves a one-electron transfer process. This oxidation can be initiated by various chemical or electrochemical methods. The electron is typically removed from the electron-rich methoxy-substituted aromatic ring, which acts as the primary site of oxidation. This process leads to the formation of a highly reactive intermediate species known as a radical cation. Studies on analogous structures, such as 2-(4-methoxyphenyl)-2-methylpropanoic acid, have elucidated this pathway, highlighting the influence of the 4-methoxy group in lowering the oxidation potential and stabilizing the resulting radical intermediate. dntb.gov.ua

Following the one-electron oxidation of the 4-methoxyphenyl ring, a radical cation is formed. dntb.gov.ua In the case of this compound, the presence of the carboxylic acid group introduces further complexity. Depending on the pH of the solution, the carboxylic acid can exist in its protonated (-COOH) or deprotonated (-COO⁻) form.

When the carboxylic acid group is deprotonated, the initial radical cation can exist as a radical zwitterion. This species contains both a positive charge (from the oxidized ring) and a negative charge (on the carboxylate group). The reactivity of these intermediates is a key determinant of the final product distribution. They are highly electrophilic and can undergo various subsequent reactions, including nucleophilic attack by solvent molecules or intramolecular processes.

Exploration of Side-Chain Fragmentation Reactivity

The radical cations generated from 4-methoxyphenyl substituted carboxylic acids are prone to fragmentation, particularly involving the cleavage of the bond between the aromatic ring and the propanoic acid side-chain. This side-chain fragmentation is a significant reaction pathway for these radical intermediates. dntb.gov.ua The stability of the potential fragments, such as the formation of a stable benzylic-type radical or cation, often drives this fragmentation process. The specific conditions of the reaction, including the solvent and pH, can influence the competition between fragmentation and other reaction pathways, such as solvent addition to the aromatic ring. dntb.gov.ua In mass spectrometry, collision-induced dissociation studies on related structures often reveal characteristic neutral losses from side chains, providing insight into fragmentation mechanisms. nih.gov

Strategies for Chiral Derivatization and Diastereomer Formation

As a chiral carboxylic acid, the enantiomers of 2-(4-methoxyphenyl)propanoic acid are chemically identical in an achiral environment. To separate and analyze these enantiomers, chiral derivatization is a common and effective strategy. This involves reacting the carboxylic acid with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC.

A variety of CDRs are available for the derivatization of chiral carboxylic acids. These reagents are themselves enantiomerically pure and react with the carboxyl group to form new covalent bonds, creating diastereomeric products. The choice of CDR depends on the analytical technique to be used for separation and detection. For instance, reagents that introduce a chromophore or fluorophore are particularly useful for HPLC with UV or fluorescence detection. nih.gov

| Chiral Derivatization Reagent (CDR) | Functional Group Targeted | Resulting Derivative | Typical Application |

| (S)-Phenylethylamine (S-PEA) | Carboxylic Acid | Amide | HPLC, NMR Analysis nih.gov |

| Marfey's Reagent (FDAA) | Amino Groups (can be adapted for acids) | Amide | HPLC-UV nih.gov |

| (R)-(-)-2-Amino-1-butanol | Carboxylic Acid | Amide | Gas Chromatography (GC) |

| (R)-(-)-1-(1-Naphthyl)ethylamine | Carboxylic Acid | Amide | HPLC, X-ray Crystallography rsc.org |

This table provides examples of common CDRs used for the resolution of chiral acids.

The most common method for creating diastereomeric derivatives of carboxylic acids like this compound is through the formation of amides. nih.gov This is typically achieved by reacting the carboxylic acid with an enantiomerically pure chiral amine, such as (S)-phenylethylamine, in the presence of a coupling agent. nih.gov The reaction of racemic 2-(4-methoxyphenyl)propanoic acid with a single enantiomer of a chiral amine results in two diastereomeric amides.

For example:

(R)-2-(4-methoxyphenyl)propanoic acid + (S)-amine → (R,S)-diastereomeric amide

(S)-2-(4-methoxyphenyl)propanoic acid + (S)-amine → (S,S)-diastereomeric amide

Mechanistic Insights into C-H Activation Pathways of Arylpropanoic Acids

While direct mechanistic studies specifically detailing the C-H activation pathways of this compound are not extensively documented in publicly available research, the broader class of arylpropanoic acids and related structures has been the subject of investigations into transition-metal-catalyzed C-H functionalization. These studies provide a foundational understanding of the potential mechanisms at play.

Transition metal complexes, particularly those of palladium, rhodium, and ruthenium, are pivotal in mediating the activation of otherwise inert C-H bonds. For arylpropanoic acids, the carboxylic acid group can act as a directing group, facilitating the activation of specific C-H bonds, typically at the ortho position of the aromatic ring.

One of the predominant mechanisms proposed for such transformations is the Concerted Metalation-Deprotonation (CMD) pathway. In this mechanism, the catalytic cycle is generally understood to involve several key steps:

Coordination: The carboxylic acid moiety of the substrate coordinates to the metal center.

Functionalization: The resulting metallacyclic intermediate undergoes further reaction, such as insertion of an unsaturated partner (e.g., an alkene or alkyne) or reductive elimination with a coupling partner.

Catalyst Regeneration: The active catalyst is regenerated, allowing the cycle to continue.

Kinetic isotope effect (KIE) studies are a common tool to probe the nature of the C-H activation step. A significant KIE value (typically >2) is often indicative of the C-H bond cleavage being involved in the rate-determining step.

Computational studies, such as those employing Density Functional Theory (DFT), have also been instrumental in elucidating the energetic profiles of these reaction pathways. These studies help in visualizing the transition states and intermediates, providing a deeper understanding of the factors controlling reactivity and selectivity. For instance, calculations can reveal the relative stability of different potential metallacyclic intermediates, thereby explaining observed regioselectivity.

While the specific energetic parameters and intermediates for this compound are not available, the general principles derived from studies on similar aryl carboxylic acids provide a strong framework for predicting its behavior in C-H activation reactions. The electronic nature of the methoxy group on the phenyl ring would also be expected to influence the reactivity, potentially affecting the rate of C-H activation.

The following table summarizes the key proposed steps in a generic C-H activation pathway for an arylpropanoic acid, which can be considered analogous for this compound.

| Step | Description | Key Intermediates/Transition States |

| 1 | Coordination of the carboxylic acid to the metal catalyst. | Substrate-catalyst complex |

| 2 | Concerted Metalation-Deprotonation (CMD) leading to C-H bond cleavage. | Metallacyclic intermediate, transition state involving C-H bond breaking. |

| 3 | Reaction with a coupling partner (e.g., alkene insertion). | Expanded metallacycle |

| 4 | Reductive elimination and catalyst regeneration. | Product and regenerated active catalyst |

Further experimental and computational research focused specifically on this compound is necessary to delineate the precise mechanistic details of its C-H activation pathways.

Applications of 2s 2 4 Methoxyphenyl Propanoic Acid As a Chiral Building Block

Role in Advanced Peptide Synthesis Methodologies

The incorporation of unnatural amino acids into peptide chains is a key strategy for developing novel peptide-based therapeutics with enhanced stability, potency, and bioavailability. nih.gov Chiral building blocks are fundamental to the synthesis of these non-proteinogenic amino acids. qyaobio.comnih.govresearchgate.net

Solid-Phase Peptide Synthesis Applications

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, automated assembly of peptide chains. peptide.com The methodology relies on the sequential addition of protected amino acid building blocks to a growing peptide chain anchored to a solid resin support. nih.gov While standard proteinogenic amino acids are readily available, the synthesis of peptides with modified properties often requires the incorporation of unnatural amino acids. nih.govnih.gov

Quaternary α-arylated amino acids, which are configurationally stable and lack the enolizable proton that can lead to racemization during SPPS, are of particular interest for modifying peptide structures. nih.gov Although the direct application of (2S)-2-(4-methoxyphenyl)propanoic acid in SPPS is not extensively documented in publicly available literature, its structure represents a class of chiral α-aryl propanoic acids that serve as valuable precursors for creating more complex, non-natural amino acid derivatives for such applications. The synthesis of these specialized monomers is a critical step before they can be utilized in automated peptide synthesizers. nih.govnih.gov

Contribution to the Synthesis of Biologically Active Molecules

The stereochemistry of a molecule is often crucial to its biological activity. As a chiral building block, this compound and its close derivatives provide a reliable source of chirality for the synthesis of enantiomerically pure pharmaceuticals.

Design and Synthesis of Novel Pharmaceutical Scaffolds

A pharmaceutical scaffold is a core chemical structure upon which a variety of substituents can be placed to create a library of related compounds with diverse biological activities. The 2-arylpropanoic acid motif is a well-established scaffold in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs).

The specific (2S)-2-alkoxy-3-arylpropanoic acid structure, a close analogue of this compound, serves as a key scaffold for a class of potent drugs known as dual peroxisome proliferator-activated receptor (PPAR) agonists. researchgate.net The precise stereochemistry and the spatial relationship between the acidic head group, the chiral center, and the aromatic tail are critical for effective binding to and activation of PPARs. This scaffold has been systematically modified to optimize potency, selectivity, and pharmacokinetic properties, leading to the development of clinical candidates for metabolic diseases. researchgate.net

Intermediate for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that regulate gene expression involved in glucose homeostasis and lipid metabolism. researchgate.net Agonists of these receptors, particularly dual agonists that target both PPARα and PPARγ isoforms, have been pursued for the treatment of type 2 diabetes and dyslipidemia. researchgate.netnih.gov

The structural framework of several potent PPAR agonists is based on a chiral propanoic acid core. For example, the drug Tesaglitazar is (2S)-2-Ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl) ethoxy]phenyl]propanoic acid. wikipedia.orgdrugbank.com This molecule contains the same (2S)-2-substituted-propanoic acid backbone, highlighting the importance of this specific chiral building block in the design of this class of drugs.

Furthermore, an asymmetric synthesis for another PPARγ agonist, Navaglitazar , was developed starting from (+)-methyl (2S,3R)-3-(4-methoxyphenyl)glycidate. chimia.chresearchgate.net This glycidate is a direct synthetic precursor to the 3-(4-methoxyphenyl)propanoic acid core, demonstrating the utility of this chiral structural motif in accessing these complex therapeutic agents. The synthesis of Muraglitazar , another dual PPARα/γ agonist, also features a related chemical architecture designed for optimal receptor engagement. nih.govresearchgate.netnih.gov

| Compound Name | PPAR Target | Chemical Structure Core | Status |

|---|---|---|---|

| Tesaglitazar | PPARα/γ | (2S)-2-Ethoxy-3-phenylpropanoic acid derivative | Development Discontinued wikipedia.org |

| Navaglitazar | PPARγ | Synthesized from a (2S,3R)-3-(4-methoxyphenyl)glycidate precursor | Development Reported chimia.ch |

| Muraglitazar | PPARα/γ | N-[(4-methoxyphenoxy)carbonyl]-glycine derivative | Development Reported nih.gov |

Utilization in Materials Science Research

Chiral monomers are increasingly used in polymer science to create materials with unique and tailored properties. The incorporation of stereocenters into a polymer backbone can influence its morphology, thermal properties, and its ability to interact with other chiral molecules or with polarized light.

Development of Polymers with Tailored Functionalities

Integration of this compound into Advanced Material Systems: A Review of Available Research

The use of chiral molecules, such as derivatives of propanoic acid, is a key strategy in the development of advanced materials with unique optical and electronic properties. These molecules can act as chiral dopants in liquid crystal phases or as monomers in the synthesis of chiral polymers.

In the context of liquid crystals, chiral dopants are introduced into a nematic liquid crystal host to induce a helical twisting of the molecular arrangement, leading to the formation of a chiral nematic (or cholesteric) phase. dakenchem.com The efficiency of a chiral dopant is quantified by its helical twisting power (HTP), which describes the ability of the dopant to induce a helical superstructure. The HTP is a critical parameter for the design of liquid crystal displays (LCDs), optical sensors, and other photonic devices. dakenchem.comoptica.org

Similarly, the incorporation of chiral units into polymer chains can lead to the formation of helical polymer structures. These chiral polymers can exhibit unique chiroptical properties, such as circular dichroism and circularly polarized luminescence, which are valuable for applications in optical data storage, enantioselective separation, and asymmetric catalysis.

Despite the general understanding of these principles, extensive searches of scientific databases and patent literature did not yield specific studies detailing the use of this compound in these applications. Consequently, data tables on its helical twisting power in various liquid crystal hosts or the properties of polymers derived from it could not be compiled.

Further research is required to explore the potential of this compound as a chiral building block in advanced material systems and to characterize its specific properties in such applications.

Computational and Theoretical Chemistry Studies on 2s 2 4 Methoxyphenyl Propanoic Acid and Analogues

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

The foundation of a computational study of any molecule is the accurate determination of its geometric and electronic structure. This is typically achieved through sophisticated quantum mechanical calculations that solve approximations of the Schrödinger equation.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this purpose, Density Functional Theory (DFT) is a widely used method due to its favorable balance between computational cost and accuracy. A popular functional for such calculations on organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

In a typical study, the initial structure of (2S)-2-(4-methoxyphenyl)propanoic acid would be built and then subjected to geometry optimization using a specified level of theory, such as B3LYP with a 6-311++G(d,p) basis set. The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and a stable conformation is reached.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.21 |

| Bond Length | C-O (hydroxyl) | 1.36 |

| Bond Length | O-H (hydroxyl) | 0.97 |

| Bond Length | Cα-C (carboxyl) | 1.52 |

| Bond Length | Cα-C (phenyl) | 1.53 |

| Bond Angle | O=C-O | 123.5 |

| Bond Angle | Cα-C-O | 112.0 |

| Dihedral Angle | H-O-C=O | ~0.0 (syn-periplanar) |

Data is representative of calculations on analogous profen structures.

Once the geometry of the molecule is optimized to a stable minimum, the vibrational frequencies can be calculated. This is done by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The results are invaluable for interpreting experimental spectra and confirming the identity and purity of the synthesized compound.

Theoretical vibrational analysis for molecules like this compound would typically be performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, it is common practice to scale the computed frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

A full vibrational analysis would provide assignments for all 3N-6 vibrational modes (where N is the number of atoms). Key vibrational modes for this compound would include:

O-H stretch of the carboxylic acid, typically a broad band around 3000 cm⁻¹.

C=O stretch of the carbonyl group, a strong band usually appearing around 1700-1750 cm⁻¹.

C-O stretch of the carboxylic acid and the methoxy (B1213986) ether linkage.

Aromatic C-H and C=C stretches from the phenyl ring.

CH₃ stretches from the propanoic acid and methoxy groups.

The following table presents selected, scaled theoretical vibrational frequencies for key functional groups, based on studies of analogous aromatic carboxylic acids.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹, Scaled) | Expected Intensity |

|---|---|---|---|

| ν(O-H) | Carboxylic Acid | ~3550 | Medium |

| ν(C-H) | Aromatic | 3050 - 3100 | Medium-Strong |

| νas(C-H) | Methyl | ~2980 | Medium |

| νs(C-H) | Methyl | ~2940 | Medium |

| ν(C=O) | Carboxylic Acid | ~1720 | Very Strong |

| ν(C=C) | Aromatic | 1500 - 1600 | Strong |

| ν(C-O) | Ether (Aryl-O) | ~1250 | Strong |

ν: stretching; νas: asymmetric stretching; νs: symmetric stretching. Data is representative and based on calculations of similar molecules.

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The quality of the results is highly dependent on the adequacy of the basis set.

Pople-style basis sets , such as the 6-31G(d,p) or the larger 6-311++G(d,p), are commonly used for DFT calculations on organic molecules. The notation indicates:

6-311 : A triple-zeta valence basis set, meaning three functions are used to describe each valence atomic orbital.

++G : Diffuse functions are added to both heavy (non-hydrogen) atoms and hydrogen atoms. These are important for describing anions, lone pairs, and weak interactions.

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density, which is crucial for accurate bonding descriptions.

Correlation-consistent basis sets , like Dunning's aug-cc-pVDZ or aug-cc-pVTZ, are also employed, especially when higher accuracy is required. These sets are designed to systematically converge towards the complete basis set limit.

The assessment of a computational model involves comparing the calculated results with experimental data where available. For this compound, this could involve comparing the calculated vibrational spectra with experimental IR and Raman spectra, or comparing calculated and experimental NMR chemical shifts. Good agreement between theory and experiment validates the chosen computational level.

Elucidation of Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational chemistry offers deep insights into the electronic distribution and reactivity of a molecule through the analysis of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO : Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, which can act as the primary site for electrophilic attack. The LUMO is likely to be distributed over the carboxylic acid group and the phenyl ring, indicating these as potential sites for nucleophilic attack. DFT calculations on Naproxen have shown the HOMO-LUMO gap to be a key descriptor of its reactivity. indexcopernicus.combiomedres.usijsrm.net

The table below provides representative FMO energies and the resulting energy gap for a molecule with a similar electronic structure.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Values are typical for profen analogues calculated at the B3LYP level of theory.

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with classical Lewis structures. This analysis provides quantitative information about electron density sharing and charge transfer between different parts of a molecule.

Key insights from an NBO analysis of this compound would include:

Natural Atomic Charges : Calculation of the electron density localized on each atom, providing insight into electrostatic interactions and reactive sites. The oxygen atoms of the carboxyl and methoxy groups are expected to carry significant negative charges.

Donor-Acceptor Interactions : NBO analysis quantifies the stabilizing interactions between filled (donor) NBOs (like lone pairs or sigma bonds) and empty (acceptor) NBOs (like antibonding orbitals). These interactions, known as hyperconjugation, are key to understanding molecular stability and electron delocalization. For instance, a significant interaction would be expected between the lone pair of the methoxy oxygen (n_O) and the π* antibonding orbitals of the phenyl ring (n_O → π*), indicating delocalization of the lone pair into the ring, which is characteristic of the activating nature of the methoxy group.

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which provides a stabilization energy E(2). A higher E(2) value indicates a stronger interaction.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O)methoxy | π(C-C)aromatic | 15 - 25 | p-π conjugation |

| LP(O)carbonyl | σ(Cα-Ccarboxyl) | 2 - 5 | Hyperconjugation |

| σ(C-H) | σ*(C-C) | 1 - 4 | Hyperconjugation |

LP(O): Lone pair on oxygen. π and σ: Antibonding orbitals. Values are representative for molecules with similar functional groups.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Computational chemistry offers powerful tools to predict the chemical behavior of molecules. One such tool is Molecular Electrostatic Potential (MEP) mapping, which provides a visual representation of the charge distribution within a molecule. By calculating the electrostatic potential at the molecule's surface, MEP maps reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to chemical reactions. researchgate.netnih.gov

The MEP is related to the electronic density and is a useful descriptor for understanding sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.gov In an MEP map, different colors correspond to different values of electrostatic potential. Typically, red indicates regions of most negative potential (electron-rich), which are favorable sites for electrophilic attack. Conversely, blue indicates regions of most positive potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would highlight specific reactive zones. The oxygen atoms of the carboxylic acid group and the oxygen atom of the methoxy group are expected to be the most electron-rich areas, depicted in red. These negative potential regions are primarily localized over electronegative atoms and are susceptible to interaction with electrophiles. The area around the acidic hydrogen of the carboxylic acid group would be strongly electron-deficient (blue), marking it as the primary site for nucleophilic attack or deprotonation. The aromatic ring itself would display varying potentials, influenced by the electron-donating methoxy group and the electron-withdrawing propanoic acid group.

| Region | Color on MEP Map | Electrostatic Potential (a.u.) | Predicted Reactivity |

|---|---|---|---|

| Carboxylic Acid Oxygen Atoms | Red | -5.481e-2 | Site for Electrophilic Attack |

| Carboxylic Acid Hydrogen Atom | Blue | +5.481e-2 | Site for Nucleophilic Attack / Deprotonation |

| Aromatic Ring | Green/Yellow | Intermediate | Moderate Reactivity |

This data illustrates how MEP analysis quantifies the reactive character of different parts of the molecule. For this compound, the presence of the electron-donating methoxy group would likely increase the negative potential around the aromatic ring compared to ibuprofen (B1674241), potentially influencing its reactivity in electrophilic aromatic substitution reactions.

Theoretical Insights into Reaction Mechanisms

Computational Modeling of C-H Activation Pathways

The direct functionalization of carbon-hydrogen (C-H) bonds is a central goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H activation has emerged as a particularly powerful strategy. snnu.edu.cnresearchgate.net Computational modeling, primarily using Density Functional Theory (DFT), has become indispensable for elucidating the complex mechanisms of these reactions, providing detailed insights into reaction pathways, transition states, and the origins of selectivity. researchgate.net

For substrates like this compound, the carboxylic acid moiety can act as an effective internal directing group. snnu.edu.cn This directing group coordinates to the palladium catalyst and positions it in proximity to specific C-H bonds, typically those at the ortho position of the aromatic ring, facilitating their selective activation. nih.gov

The most widely accepted mechanism for such transformations is the Concerted Metalation-Deprotonation (CMD) pathway. snnu.edu.cn Computational studies on analogous systems have detailed the key steps of this catalytic cycle:

Ligand Exchange: The catalytic cycle often begins with the coordination of the substrate's directing group (the carboxylate) to the palladium(II) center, displacing a ligand such as acetate (B1210297).

C-H Activation (CMD Step): This is the crucial, often rate-determining, step. The palladium center, assisted by a basic ligand (e.g., acetate or the N-acyl group of an amino acid ligand), abstracts an ortho-proton while simultaneously forming a Pd-C bond. snnu.edu.cn This occurs via a cyclic, six-membered transition state involving the Pd atom, the ortho-carbon and hydrogen, the directing group's oxygen, and the basic ligand. DFT calculations are used to model the geometry and energy of this transition state, which is key to understanding the reaction's feasibility and regioselectivity.

Intermediate Formation: The CMD step results in the formation of a five-membered palladacycle intermediate. This species is a stable, well-defined intermediate that has been characterized in related systems.

Functionalization/Reductive Elimination: The palladacycle then reacts with a coupling partner (e.g., an alkene or an oxidant). This can proceed through various pathways, ultimately leading to the formation of the new C-C or C-X bond and the regeneration of a Pd(II) species or reduction to Pd(0).

Catalyst Regeneration: If the palladium is reduced to Pd(0), an oxidant is required to regenerate the active Pd(II) catalyst to complete the catalytic cycle.

While specific energetic data for the C-H activation of this compound is not detailed in the provided search results, the general pathway can be outlined based on extensive computational studies of similar palladium-catalyzed reactions.

| Step | Description | Key Species | Computational Focus |

|---|---|---|---|

| 1 | Coordination | Pd(II)-substrate complex | Binding energy, coordination geometry |

| 2 | Concerted Metalation-Deprotonation (CMD) | Six-membered cyclic transition state | Activation energy barrier, transition state geometry |

| 3 | Intermediate Formation | Five-membered palladacycle | Stability, structure of the intermediate |

| 4 | Functionalization | Reaction with coupling partner | Mechanism of C-C or C-X bond formation |

| 5 | Catalyst Regeneration | Active Pd(II) catalyst | Energetics of the re-oxidation step |

DFT calculations provide the activation energy barriers for C-H activation at different positions on the aromatic ring (ortho, meta, para). These calculations consistently show a significantly lower energy barrier for the ortho C-H bond due to the directing effect of the carboxylate group, explaining the high regioselectivity observed in these reactions.

Advanced Spectroscopic and Stereochemical Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (2S)-2-(4-methoxyphenyl)propanoic acid, both ¹H and ¹³C NMR are used to create a complete picture of the molecule's framework.

The ¹H NMR spectrum of 2-(4-methoxyphenyl)propanoic acid provides a precise map of the proton environments. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a characteristic AA'BB' system. The two protons ortho to the propanoic acid substituent are expected to be slightly downfield from the two protons ortho to the electron-donating methoxy (B1213986) group. The methoxy group itself gives rise to a sharp singlet, typically in the range of 3.7-3.8 ppm. The proton on the chiral carbon (the methine proton) appears as a quartet due to coupling with the adjacent methyl protons. The methyl group protons, in turn, appear as a doublet, coupling with the single methine proton. The acidic proton of the carboxylic acid group is often broad and can appear over a wide chemical shift range, typically far downfield.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >175 ppm). The aromatic carbons show distinct signals, with the carbon attached to the methoxy group and the carbon attached to the propanoic acid substituent having characteristic chemical shifts. The two sets of equivalent aromatic CH carbons are also resolved. The methoxy carbon gives a signal around 55 ppm. In the aliphatic region, the chiral methine carbon and the methyl carbon are readily identified.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-methoxyphenyl)propanoic acid

This table is generated based on typical chemical shift values for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175 - 180 |

| Aromatic C-H (ortho to acid) | 7.2 - 7.4 (d) | 127 - 129 |

| Aromatic C-H (ortho to -OCH₃) | 6.8 - 7.0 (d) | 114 - 116 |

| Methine (-CH) | 3.6 - 3.8 (q) | 45 - 50 |

| Methoxy (-OCH₃) | 3.7 - 3.8 (s) | 55 - 56 |

| Methyl (-CH₃) | 1.4 - 1.6 (d) | 18 - 20 |

| Aromatic C (ipso to acid) | - | 132 - 135 |

| Aromatic C (ipso to -OCH₃) | - | 158 - 160 |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₁₂O₃, the calculated exact mass is 180.07864 Da. HRMS analysis can measure the mass of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of this formula and distinguishing it from other compounds with the same nominal mass.

The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z 180. Common fragmentation patterns for this type of compound under electron ionization (EI) would involve the loss of the carboxylic acid group (-COOH, 45 Da) to yield a fragment at m/z 135, or cleavage of the C-C bond adjacent to the ring, which could lead to other characteristic fragments.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Calculated Exact Mass | 180.07864 Da |

| Nominal Mass | 180 Da |

| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides detailed information about the functional groups present in a molecule.

In the FT-IR spectrum of 2-(4-methoxyphenyl)propanoic acid, several characteristic absorption bands are expected. A very broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carbonyl group will produce a strong, sharp peak typically between 1700 and 1725 cm⁻¹. docbrown.info The spectrum would also show C-O stretching vibrations for the acid and the ether linkage, typically in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring provide further fingerprint information in the lower wavenumber region.

Table 3: Key FT-IR Vibrational Frequencies for 2-(4-methoxyphenyl)propanoic acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong, Sharp |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Acid/Ether) | 1200 - 1300 | Strong |

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are essential for separating the target compound from impurities and, critically, for resolving its enantiomers to determine enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. nih.gov

The development of a successful chiral HPLC method involves screening various CSPs and mobile phase conditions. For acidic compounds, common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins (e.g., α₁-acid glycoprotein), or Pirkle-type phases. nih.govchiraltech.com The mobile phase often consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol (e.g., isopropanol) and a small amount of an acidic modifier (like trifluoroacetic acid or acetic acid) to improve peak shape and resolution. chiraltech.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the (2S)-isomer can be accurately calculated.

Table 4: General Parameters for Chiral HPLC Method Development

| Parameter | Common Options | Purpose |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), Protein-based, Pirkle-type | To create a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Hexane/Isopropanol, Heptane/Ethanol | To elute the compound from the column. The ratio affects retention and resolution. |

| Additive | Trifluoroacetic Acid (TFA), Acetic Acid (AcOH) | To suppress ionization of the acidic analyte and improve peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min | To control the speed of the separation. Lower flow rates can improve resolution. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Can influence the thermodynamics of the chiral recognition process. |

| Detection | UV (e.g., at 254 nm or 230 nm) | To detect the compound as it elutes from the column. |

X-Ray Crystallography for Definitive Absolute Stereochemistry Determination

While chiral HPLC can determine enantiomeric purity, X-ray crystallography is the most powerful method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique requires the formation of a high-quality single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule.

For this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles. Crucially, by using anomalous dispersion effects, the analysis can definitively distinguish between the (S) and (R) enantiomers, confirming the absolute configuration of the chiral center. Currently, no public crystal structure data for this compound appears to be available in crystallographic databases. Should a structure be determined, it would serve as the ultimate proof of its three-dimensional arrangement.

Q & A

Q. What synthetic routes are recommended for (2S)-2-(4-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of chiral propanoic acid derivatives often employs enantioselective Friedel-Crafts alkylation or asymmetric hydrogenation. For this compound, a plausible route involves introducing the 4-methoxyphenyl group via Friedel-Crafts alkylation using a Lewis acid catalyst (e.g., AlCl₃) followed by chiral resolution or asymmetric catalysis to achieve the (2S)-configuration . Continuous flow reactors can enhance yield and purity by optimizing reaction kinetics and reducing side products . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or chiral chromatography (e.g., using amylose-based columns) is critical to isolate the enantiomerically pure compound .

Q. What analytical techniques are effective for characterizing the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the 4-methoxy substituent (δ ~3.8 ppm for OCH₃) and the chiral center (split signals in the propanoic acid backbone) .

- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak IA or IB) resolve enantiomers. Method validation should include retention time comparison with a reference standard and spiking experiments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₁₁H₁₄O₃) and detects impurities (e.g., de-methylated byproducts) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxy substituent influence the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : The electron-donating methoxy group enhances aromatic ring stability but may reduce electrophilic substitution reactivity. In acidic conditions, the compound is prone to demethylation (forming phenolic byproducts), necessitating pH-controlled storage (pH 6–8) . Computational modeling (DFT) can predict sites of oxidative degradation, guiding stability studies. For instance, the methoxy group’s ortho/para-directing effects influence regioselectivity in derivatization reactions (e.g., iodination or sulfonation) .

Q. What strategies resolve discrepancies in bioactivity data for this compound across different in vitro models?

- Methodological Answer : Contradictory bioactivity data may arise from variations in cell membrane permeability, metabolic degradation, or assay interference (e.g., autofluorescence). Strategies include:

- Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., hydroxylated or conjugated derivatives) that may alter activity .

- Comparative Dose-Response Analysis : Use isogenic cell lines to isolate genetic factors affecting response. For example, CYP450 enzyme expression levels in hepatocytes vs. non-hepatic cells .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) to reduce false positives .

Q. How can enantiomeric impurities in this compound be quantified, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : Enantiomeric excess (ee) ≥98% is typically required for preclinical studies. Quantification methods:

- Chiral Derivatization : Use Marfey’s reagent (FDAA) to convert enantiomers into diastereomers for UV/Vis detection .

- Circular Dichroism (CD) : Monitor the Cotton effect at 220–250 nm to assess ee without derivatization .

- Regulatory Thresholds : The ICH Q3A guideline specifies a 0.15% threshold for unidentified impurities in APIs .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis and purification to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory; avoid latex due to permeation risks .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.